Hexaphenyldistannane

Vue d'ensemble

Description

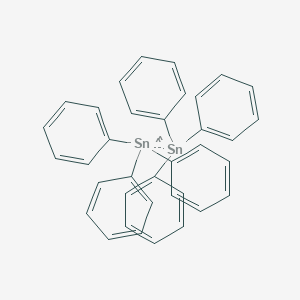

Hexaphenyldistannane, also known as hexaphenylditin, is an organotin compound with the chemical formula ((C_6H_5)_3Sn-Sn(C_6H_5)_3). It is characterized by the presence of two tin atoms bonded to six phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.

Applications De Recherche Scientifique

Hexaphenyldistannane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

Biology: Research into the biological activity of organotin compounds includes studies on their potential use as antifungal and antibacterial agents.

Medicine: Investigations into the medicinal properties of organotin compounds explore their potential as therapeutic agents.

Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Hexaphenyldistannane, also known as Hexaphenylditin , is a complex organotin compound. The primary targets of this compound are not well-documented in the literature. This is likely due to its complex structure and the niche nature of its applications.

Mode of Action

It is known that organotin compounds often interact with biological systems through their tin atoms, which can form covalent bonds with a variety of biological targets .

Pharmacokinetics

It is known that organotin compounds can be absorbed through the skin, lungs, and gastrointestinal tract, and they can accumulate in various tissues, particularly in the liver and kidneys .

Result of Action

Organotin compounds are known to have a variety of biological effects, including cytotoxicity, immunotoxicity, and neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the stability and reactivity of organotin compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexaphenyldistannane can be synthesized through the reaction of triphenyltin chloride with sodium in an inert atmosphere. The reaction typically proceeds as follows: [ 2 (C_6H_5)_3SnCl + 2 Na \rightarrow (C_6H_5)_3Sn-Sn(C_6H_5)_3 + 2 NaCl ] This reaction is carried out in anhydrous conditions to prevent the hydrolysis of the tin compounds.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using inert atmospheres to ensure the purity and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Hexaphenyldistannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The phenyl groups can be substituted with other organic groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed:

Oxidation: Tin oxides and phenyl derivatives.

Reduction: Lower oxidation state tin compounds.

Substitution: Various organotin compounds depending on the substituents introduced.

Comparaison Avec Des Composés Similaires

Hexaphenyldistannane can be compared with other organotin compounds, such as:

Tetraphenyltin: ((C_6H_5)_4Sn)

Triphenyltin chloride: ((C_6H_5)_3SnCl)

Diphenyltin dichloride: ((C_6H_5)_2SnCl_2)

Uniqueness: this compound is unique due to its symmetrical structure and the presence of two tin atoms bonded to six phenyl groups. This structure imparts specific chemical properties that differentiate it from other organotin compounds, making it valuable for specific applications in research and industry.

Activité Biologique

Hexaphenyldistannane, also known as hexaphenylditin, is an organotin compound characterized by its unique structure, comprising two tin atoms bonded to six phenyl groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in the realms of antifungal, antibacterial, and insecticidal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the chemical formula and can be synthesized through the reaction of triphenyltin chloride with sodium in an inert atmosphere. The reaction proceeds as follows:

This synthesis typically requires anhydrous conditions to prevent hydrolysis and ensure product purity .

The biological activity of this compound is largely attributed to its tin atoms, which can form covalent bonds with various biological targets. Organotin compounds are known for their ability to disrupt cellular processes through several mechanisms:

- Cytotoxicity : Inducing cell death in various cell lines.

- Immunotoxicity : Affecting immune responses.

- Neurotoxicity : Potentially disrupting neural functions .

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits antifungal and antibacterial properties similar to other organotin compounds. Studies have shown that these compounds can inhibit the growth of certain fungi and bacteria, although specific data for this compound is limited compared to triorganotin compounds .

A comparative analysis of organotin compounds highlights that while some exhibit significant antifungal activity, this compound's effectiveness may vary based on structural modifications and environmental conditions.

Insecticidal Activity

This compound has been evaluated for its insecticidal properties. In studies comparing various organotin compounds, it was found that this compound was less effective as a contact insecticide when tested against species like Sitophilus oryzae (rice weevil) and Tineola bisselliella (clothes moth). The mortality rates were significantly lower than those observed with more potent insecticides such as DDT .

Case Studies

- Antifungal Studies : A study involving triorganotin compounds demonstrated that modifications in the R groups significantly influenced antifungal efficacy. This compound's structure may limit its bioactivity compared to other derivatives .

- Insecticidal Efficacy : In a comparative study on the insecticidal activity of various organotin compounds, this compound exhibited only marginal effectiveness against larvae of Tineola bisselliella, emphasizing its limitations as an insecticide .

Table 1: Biological Activity Comparison of Organotin Compounds

| Compound | Antifungal Activity | Insecticidal Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Low | High |

| Triphenyltin Compounds | High | Moderate | Moderate |

| Dibutyltin Compounds | Low | High | Low |

Propriétés

InChI |

InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPQJVJCJITJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064-10-4 | |

| Record name | 1,1,1,2,2,2-Hexaphenyldistannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1064-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.